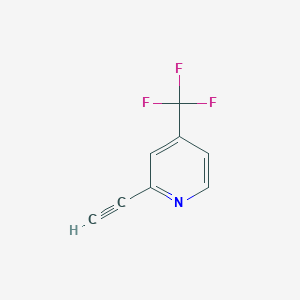

2-乙炔基-4-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Ethynyl-4-(trifluoromethyl)pyridine” is a pyridine derivative with a molecular formula of C8H4F3N . It has a molecular weight of 171.12 . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “2-Ethynyl-4-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “2-Ethynyl-4-(trifluoromethyl)pyridine” includes a pyridine ring, a trifluoromethyl group, and an ethynyl group . The presence of these groups contributes to the unique physicochemical properties of the compound .

Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “2-Ethynyl-4-(trifluoromethyl)pyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in various chemical reactions, including the synthesis of other organic compounds .

Physical And Chemical Properties Analysis

“2-Ethynyl-4-(trifluoromethyl)pyridine” is a liquid at room temperature . The compound’s unique physical and chemical properties are attributed to the presence of a fluorine atom and a pyridine in its structure .

科学研究应用

Agrochemical Industry

2-Ethynyl-4-(trifluoromethyl)pyridine: plays a significant role in the agrochemical industry. Its derivatives are primarily used for crop protection, offering an effective defense against pests . The trifluoromethyl group in these compounds contributes to their biological activity, making them a key ingredient in the development of new pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine ring structure enhance the efficacy of these agrochemicals.

Pharmaceutical Applications

In pharmaceuticals, 2-Ethynyl-4-(trifluoromethyl)pyridine derivatives have been utilized in the synthesis of active ingredients . The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, such as their metabolic stability and ability to cross biological membranes. This has led to the approval of several pharmaceutical products containing this moiety, with many more undergoing clinical trials.

Veterinary Medicine

The veterinary industry also benefits from the applications of 2-Ethynyl-4-(trifluoromethyl)pyridine . Compounds containing this structure have been incorporated into veterinary products, improving the health and well-being of animals . These products leverage the enhanced biological activity provided by the trifluoromethyl group to treat various animal health issues effectively.

Material Science

In material science, 2-Ethynyl-4-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous materials with high surface areas, useful for gas storage, separation, and catalysis. The incorporation of the trifluoromethylpyridine structure into MOFs can modify their properties and improve their performance in these applications.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, facilitating the creation of complex molecules . Its reactivity allows for the introduction of the trifluoromethyl group into various substrates, which is valuable in synthesizing compounds with desired properties for research and industrial use.

Analytical Chemistry

In analytical chemistry, 2-Ethynyl-4-(trifluoromethyl)pyridine can be used to prepare derivatives that serve as standards or reagents . These standards are essential for the accurate quantification and analysis of substances in various samples, ensuring the reliability of analytical results.

Environmental Science

The environmental science field utilizes 2-Ethynyl-4-(trifluoromethyl)pyridine in the study of environmental pollutants . Its derivatives can act as tracers or probes to detect and measure the presence of harmful substances, aiding in environmental monitoring and remediation efforts.

Biochemistry

In biochemistry, the compound’s derivatives are explored for their potential interactions with biological systems . Understanding these interactions can lead to the discovery of new biochemical pathways and the development of novel therapeutic agents.

安全和危害

未来方向

作用机制

Target of Action

It is known that fluoropyridines, a class of compounds to which 2-ethynyl-4-(trifluoromethyl)pyridine belongs, have interesting and unusual physical, chemical, and biological properties .

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Ethynyl-4-(trifluoromethyl)pyridine may interact with its targets in a unique manner, potentially leading to different outcomes compared to other similar compounds.

Biochemical Pathways

It is known that fluoropyridines can be used in the synthesis of various biologically active compounds , suggesting that they may have wide-ranging effects on multiple biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .

Result of Action

Given its potential use in the synthesis of various biologically active compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that the presence of fluorine in 2-Ethynyl-4-(trifluoromethyl)pyridine may enhance its stability and efficacy in various environmental conditions.

属性

IUPAC Name |

2-ethynyl-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-2-7-5-6(3-4-12-7)8(9,10)11/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBDFPAAGYXBNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-4-(trifluoromethyl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one](/img/structure/B2606294.png)

![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)

![4-((1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2606303.png)

![2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime](/img/structure/B2606310.png)